molecular formula C10H20N2O3S B580693 4-[(3-Piperidinylmethyl)sulfonyl]-morpholine CAS No. 1206969-37-0

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine

Cat. No.: B580693
CAS No.: 1206969-37-0
M. Wt: 248.341
InChI Key: ROPZHSNMFSKUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine is a chemical compound that features a morpholine ring substituted with a piperidinylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Piperidinylmethyl)sulfonyl]-morpholine typically involves the reaction of morpholine with a piperidinylmethylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The piperidinyl ring can be reduced to form piperidine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and substituted morpholine derivatives.

Scientific Research Applications

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3-Piperidinylmethyl)sulfonyl]-morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The piperidinyl and morpholine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, commonly used in organic synthesis and pharmaceuticals.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used as a solvent and chemical intermediate.

    Sulfonyl Chlorides: Compounds containing the sulfonyl group, used as reagents in organic synthesis.

Uniqueness

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine is unique due to the combination of the piperidinylmethylsulfonyl group with the morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a morpholine ring with a piperidinylmethylsulfonyl substituent, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is C10H16N2O2S, and it possesses a sulfonyl group attached to a morpholine ring. The structural representation is critical for understanding its interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group is known to form strong interactions with biological molecules, potentially inhibiting key enzymes involved in various disease processes. The piperidinyl and morpholine rings enhance the compound's binding affinity and specificity, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and morpholine moieties can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .

Antidiabetic Effects

Recent studies have highlighted the potential antidiabetic effects of morpholine derivatives. For example, compounds with similar structures have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making these compounds promising candidates for managing type 2 diabetes .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. Such enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and other neurological disorders .

Study on Antidiabetic Activity

In a study published in 2022, a morpholine derivative was identified as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which plays a significant role in glucose homeostasis. This compound demonstrated efficacy in reducing food intake and improving glucose handling in both normal and diabetic subjects without off-target effects .

Antimicrobial Screening

A series of synthesized compounds bearing piperidine and morpholine structures were tested for their antibacterial activity against multiple strains. The results indicated that certain derivatives showed strong inhibitory effects against gram-positive bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .

Data Table: Biological Activities of this compound

Biological Activity Target Effect Reference
AntimicrobialSalmonella typhiModerate to strong inhibition
Antidiabeticα-GlucosidaseInhibition (lower glucose)
Enzyme InhibitionAcetylcholinesteraseInhibition

Properties

IUPAC Name

4-(piperidin-3-ylmethylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c13-16(14,12-4-6-15-7-5-12)9-10-2-1-3-11-8-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPZHSNMFSKUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262159
Record name 4-[(3-Piperidinylmethyl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-37-0
Record name 4-[(3-Piperidinylmethyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Piperidinylmethyl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.